1-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Overview
Description
1-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is known for its unique structural features, which include a pyrrolidine ring, a morpholinylsulfonyl group, and a methylphenyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a methylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholinylsulfonyl Group: This is usually done through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with a morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or sulfonates.
Scientific Research Applications
1-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)ethanone: Shares the methylphenyl group but lacks the pyrrolidine and morpholinylsulfonyl groups.
1-[4-(4-morpholinylsulfonyl)phenyl]ethanone: Contains the morpholinylsulfonyl group but lacks the pyrrolidine ring.
Uniqueness
1-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of structural elements, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can interact with a wide range of molecular targets and undergo diverse chemical transformations.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-2-6-19(7-3-16)25-15-17(14-21(25)26)22(27)23-18-4-8-20(9-5-18)31(28,29)24-10-12-30-13-11-24/h2-9,17H,10-15H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBYRFLXEPDQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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